molecular formula C23H23NO3 B2723201 1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone CAS No. 882748-80-3

1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone

Cat. No.: B2723201
CAS No.: 882748-80-3
M. Wt: 361.441
InChI Key: GCUYVKLQECQTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a propanone group, which is a three-carbon chain with a carbonyl (C=O) group at one end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the dimethoxyanilino group, and the attachment of the propanone group . The exact methods would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity of the molecule, while the dimethoxyanilino and propanone groups could introduce some flexibility .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the carbonyl group in the propanone part of the molecule could make it reactive towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research involving compounds with similar structures to "1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone" includes studies on asymmetric synthesis. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the potential for chiral intermediates in the synthesis of antidepressant drugs, highlighting the role of microbial reductases in enantioselective synthesis (Choi et al., 2010).

Materials Science and Polymer Chemistry

Studies on phloretic acid as an alternative to phenolation for the elaboration of polybenzoxazine reveal the use of phenolic compounds in enhancing reactivity towards benzoxazine ring formation. This suggests potential applications in developing renewable materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

Organic Synthesis and Chemical Transformations

The synthesis and biological evaluation of β-aroylpropionic acid-based 1,3,4-oxadiazoles for anti-inflammatory and antibacterial actions showcase the utility of related compounds in medicinal chemistry. These studies demonstrate the versatility of propanone derivatives in synthesizing bioactive molecules with potential pharmaceutical applications (Husain et al., 2009).

Molecular Docking and Computational Chemistry

Novel biphenyl ester derivatives as tyrosinase inhibitors, synthesized by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids, underscore the importance of computational molecular docking studies in identifying potential pharmaceutical applications. These compounds exhibit significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid (Kwong et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the system in which it is used. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a fire or explosion hazard .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its safety and environmental impact .

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-26-20-12-13-21(23(16-20)27-2)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16,24H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYVKLQECQTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.